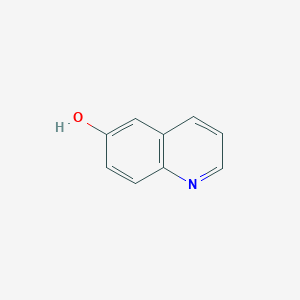

6-Hydroxyquinoline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

quinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVYWMEWYEJLIER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40206726 | |

| Record name | 6-Hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

580-16-5 | |

| Record name | 6-Hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=580-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxyquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-QUINOLINOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinolin-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-QUINOLINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95RU6I7UXL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Analysis of 6-Hydroxyquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyquinoline is a heterocyclic aromatic organic compound of significant interest in medicinal chemistry and materials science. As a derivative of quinoline (B57606), its core structure is found in numerous biologically active compounds and functional materials. The hydroxyl substituent at the 6-position imparts specific photophysical properties and potential for hydrogen bonding, making its comprehensive characterization essential for new applications. Spectroscopic analysis provides a fundamental, non-destructive means to elucidate the molecular structure, purity, and electronic properties of 6-Hydroxyquinoline, which is critical for quality control, reaction monitoring, and understanding its mechanism of action in various systems.

This technical guide provides an in-depth overview of the key spectroscopic techniques used to analyze 6-Hydroxyquinoline, including detailed experimental protocols and a summary of its characteristic spectral data.

Core Spectroscopic Data

The following sections summarize the quantitative data obtained from the primary spectroscopic methods used to characterize 6-Hydroxyquinoline.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The absorption maxima (λmax) of 6-Hydroxyquinoline are sensitive to the solvent and pH, as the compound can exist in neutral, cationic, anionic, or zwitterionic forms.

| Solvent/Condition | Species | λmax (nm) | Molar Absorptivity (ε) |

| Ethanol | Neutral | ~333 | Data not readily available |

| Aqueous (pH 7) | Neutral/Zwitterion | Not specified | Data not readily available |

| Acidic (e.g., 10M HClO₄) | Cationic | Not specified | Data not readily available |

| Alkaline (e.g., 8M NaOH) | Anionic | Not specified | Data not readily available |

Note: Specific molar absorptivity values for 6-Hydroxyquinoline are not consistently reported in the surveyed literature. However, analysis of related quinoline compounds suggests values are typically in the range of 1,000-10,000 L·mol⁻¹·cm⁻¹.

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from the molecule after it has absorbed photons. 6-Hydroxyquinoline is known to exhibit fluorescence, a property that can be modulated by its environment and protonation state, making it a candidate for sensor applications. The process is often influenced by excited-state proton transfer (ESPT) phenomena.[1]

| Solvent/Condition | Species | Excitation λ (nm) | Emission λmax (nm) | Quantum Yield (Φf) |

| Ethanol | Neutral | Not specified | ~365-371 | Data not readily available |

| Nafion Film | Protonated | Not specified | Single emission band | Data not readily available |

| Polymer Films (PVA) | Neutral/H-Bonded | Not specified | ~365-371 and ~432 | Data not readily available |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 6-Hydroxyquinoline by probing the magnetic properties of its atomic nuclei.

¹H NMR Data (Solvent: DMSO-d₆)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| OH | 10.05 | Broad Singlet | - |

| H2 | 8.67 | Doublet of Doublets | J = 4.2, 1.7 Hz |

| H4 | 8.14 | Doublet | J = 8.3 Hz |

| H8 | 7.89 | Doublet | J = 8.8 Hz |

| H3 | 7.41 | Doublet of Doublets | J = 8.3, 4.2 Hz |

| H5 | 7.34 | Doublet | J = 2.7 Hz |

| H7 | 7.17 | Doublet of Doublets | J = 8.8, 2.7 Hz |

Data sourced from ChemicalBook based on a 400 MHz spectrum.

¹³C NMR Data (Solvent: DMSO-d₆)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C6 | 155.8 |

| C2 | 147.5 |

| C4 | 144.2 |

| C8a | 134.1 |

| C8 | 129.2 |

| C4a | 128.5 |

| C3 | 121.7 |

| C5 | 121.5 |

| C7 | 108.9 |

Data sourced from SpectraBase.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups within the molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3200–3550 | Strong, Broad | O-H Stretch (H-bonded) | Phenolic Hydroxyl |

| ~3000–3100 | Medium | C-H Stretch | Aromatic C-H |

| ~1600–1650 | Medium-Strong | C=C and C=N Stretch | Aromatic Ring |

| ~1450–1580 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1200–1300 | Strong | C-O Stretch | Phenolic C-O |

| ~1100-1200 | Medium | C-H in-plane bend | Aromatic C-H |

| ~750–900 | Strong | C-H out-of-plane bend | Aromatic C-H |

Note: This table is a compilation of expected frequencies based on data from structurally similar compounds and standard IR correlation tables. The broadness of the O-H stretch indicates intermolecular hydrogen bonding in the solid state.

Experimental Protocols

Reproducible and accurate spectroscopic data relies on meticulous experimental procedures. The following sections detail standard protocols for the analysis of 6-Hydroxyquinoline.

Protocol 1: UV-Vis Spectrophotometry

-

Materials and Equipment:

-

6-Hydroxyquinoline sample

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or buffered aqueous solution)

-

Dual-beam UV-Vis spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

-

Procedure:

-

Stock Solution Preparation: Accurately weigh approximately 10 mg of 6-Hydroxyquinoline and dissolve it in the chosen solvent in a 100 mL volumetric flask to create a stock solution.

-

Working Standard Preparation: Prepare a series of dilutions from the stock solution to create working standards with concentrations in the linear range of the instrument (e.g., 1-10 µg/mL).

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200-500 nm).

-

Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the most dilute working standard, and then fill it with the same standard. Record the absorbance spectrum. Repeat this step for all working standards, moving from the lowest to the highest concentration.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). To determine molar absorptivity, construct a calibration curve by plotting absorbance at λmax versus concentration. The slope of the line, according to the Beer-Lambert law (A = εbc), will be the molar absorptivity (ε) if the path length (b) is 1 cm and concentration is in mol/L.

-

Protocol 2: NMR Spectroscopy

-

Materials and Equipment:

-

6-Hydroxyquinoline sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., DMSO-d₆)

-

High-quality 5 mm NMR tube and cap

-

Pasteur pipette with a glass wool plug

-

NMR spectrometer (e.g., 400 MHz or higher)

-

-

Procedure:

-

Sample Preparation: Weigh the required amount of 6-Hydroxyquinoline into a small, clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[1][3] Gently agitate the vial to ensure complete dissolution.

-

Transfer to NMR Tube: Using the Pasteur pipette with a glass wool plug, filter the solution directly into the NMR tube to remove any particulate matter.[3] This step is crucial for achieving good magnetic field homogeneity (shimming).

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium (B1214612) signal of the solvent.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which ensures sharp, symmetrical peaks.

-

¹H Spectrum Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

¹³C Spectrum Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A significantly larger number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.[1]

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and reference it (the residual solvent peak of DMSO-d₆ appears at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C). Integrate the ¹H signals and pick the peaks for both spectra.

-

Protocol 3: FTIR Spectroscopy (KBr Pellet Method)

-

Materials and Equipment:

-

6-Hydroxyquinoline sample (1-2 mg)

-

Spectroscopy grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press die set

-

Hydraulic press

-

FTIR spectrometer

-

-

Procedure:

-

Preparation: Ensure the mortar, pestle, and die set are scrupulously clean and dry to avoid contamination. Gently heat the metal die set under a heat lamp to remove adsorbed moisture.[4]

-

Grinding and Mixing: Place ~1 mg of the 6-Hydroxyquinoline sample into the agate mortar and grind it into a very fine powder.[5] Add approximately 100-200 mg of dry KBr powder. Gently but thoroughly mix the two powders with the pestle until a homogenous mixture is obtained.

-

Loading the Die: Transfer a small amount of the mixture into the die body, ensuring an even layer.

-

Pressing the Pellet: Assemble the die and place it in the hydraulic press. Gradually apply pressure (typically 8-10 metric tons) and hold for 1-2 minutes. This allows the KBr to "cold-flow" and form a transparent or translucent pellet.[4][5]

-

Sample Measurement: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Background and Sample Scan: Perform a background scan with an empty sample compartment. Then, run the sample scan to obtain the infrared spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Visualizations of Key Processes

Diagrams help clarify experimental workflows and the fundamental principles behind the spectroscopic techniques.

Caption: General experimental workflow for the spectroscopic analysis of 6-Hydroxyquinoline.

Caption: Simplified diagram of photophysical absorption and fluorescence processes.

References

An In-Depth Technical Guide to the Chemical Structure and Bonding of 6-Hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure and bonding of 6-hydroxyquinoline (CAS No: 580-16-5), a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document details its molecular architecture, including crystallographic data, and explores its electronic properties through spectroscopic analysis. Key experimental protocols for its synthesis and characterization are also provided to support further research and development.

Chemical Identity and Physical Properties

6-Hydroxyquinoline, systematically named quinolin-6-ol, is a derivative of quinoline (B57606) with a hydroxyl group substituted at the 6-position.[1] It typically appears as a white to light yellow crystalline powder and is sparingly soluble in water but soluble in organic solvents like ethanol (B145695) and ether.[1]

| Property | Value | Reference(s) |

| IUPAC Name | quinolin-6-ol | [2] |

| CAS Number | 580-16-5 | [1] |

| Molecular Formula | C₉H₇NO | [1] |

| Molecular Weight | 145.16 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 195 °C | |

| Water Solubility | Almost insoluble | [1] |

Molecular Structure and Bonding

The molecular structure of 6-hydroxyquinoline is characterized by a planar, bicyclic aromatic system. The presence of the nitrogen atom in the quinoline ring and the hydroxyl group introduces polarity and specific bonding characteristics.

Crystal Structure

X-ray crystallographic studies provide precise details of the solid-state structure of 6-hydroxyquinoline. The crystal structure has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 724209.[2]

| Crystallographic Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Fdd2 |

| Unit Cell Dimensions | a = 29.18 Å, b = 25.36 Å, c = 3.91 Å |

| Volume | 2894.5 ų |

Selected Bond Lengths and Angles:

| Bond | Length (Å) | Angle | **Value (°) ** |

| C(1)-C(2) | 1.411 | C(2)-C(1)-C(6) | 119.3 |

| C(1)-N(10) | 1.383 | C(2)-C(1)-N(10) | 119.1 |

| C(2)-O(11) | 1.390 | C(5)-C(6)-C(7) | 120.5 |

| C(9)-N(10) | 1.350 | C(1)-N(10)-C(9) | 117.8 |

Note: The numbering of atoms is based on the crystallographic data.[3]

The crystal structure reveals intermolecular hydrogen bonding between the hydroxyl group of one molecule and the nitrogen atom of a neighboring molecule, influencing the packing and stability of the solid-state form.[3]

Spectroscopic Characterization

Spectroscopic analysis provides valuable insights into the electronic structure and functional groups present in 6-hydroxyquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| 10.05 | -OH |

| 8.67 | H-2 |

| 8.14 | H-4 |

| 7.89 | H-8 |

| 7.41 | H-5 |

| 7.34 | H-3 |

| 7.17 | H-7 |

¹³C NMR (DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| 155.1 | C-6 |

| 147.2 | C-2 |

| 143.8 | C-8a |

| 134.5 | C-4 |

| 129.1 | C-8 |

| 128.2 | C-4a |

| 122.0 | C-5 |

| 121.7 | C-3 |

| 109.1 | C-7 |

Infrared (IR) Spectroscopy

The IR spectrum of 6-hydroxyquinoline exhibits characteristic absorption bands corresponding to its functional groups and aromatic structure.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Intensity |

| 3400-3200 | O-H stretch (intermolecular H-bonding) | Broad, Medium |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 1623, 1593, 1579 | C=C and C=N ring stretching | Medium to Strong |

| 1479 | O-H in-plane bend | Medium |

| 1222 | C-O stretch | Medium |

| 840-800 | C-H out-of-plane bend | Strong |

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of 6-hydroxyquinoline is sensitive to the solvent environment due to the presence of polar functional groups.

| Solvent | λmax (nm) |

| Methanol | 253, 310, 345 |

| Ethanol | 254, 311, 346 |

| DMSO | 255, 315, 350 |

Synthesis of 6-Hydroxyquinoline

A common laboratory synthesis of 6-hydroxyquinoline involves the demethylation of 6-methoxyquinoline (B18371).

Experimental Protocols

Synthesis of 6-Hydroxyquinoline

Materials:

-

6-Methoxyquinoline

-

48% aqueous Hydrobromic acid (HBr)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Petroleum ether

Procedure:

-

A solution of 6-methoxyquinoline (e.g., 2.50 g, 15.7 mmol) in 48% aqueous HBr (10 mL) is refluxed for 24 hours.

-

The reaction mixture is cooled to room temperature and slowly added to a stirred, saturated aqueous solution of NaHCO₃ (150 mL).

-

The aqueous mixture is extracted with ethyl acetate (2 x 100 mL).

-

The combined organic extracts are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield a solid.

-

The crude product is purified by recrystallization from ethyl acetate/petroleum ether to afford 6-hydroxyquinoline as white crystals.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of 6-hydroxyquinoline in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz

-

Pulse Program: Standard single-pulse

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Acquisition Time: ~4 s

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz

-

Pulse Program: Proton-decoupled

-

Number of Scans: 1024 or more, depending on concentration

-

Relaxation Delay: 2.0 s

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (~1-2 mg) of 6-hydroxyquinoline with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the mixture in a pellet die under high pressure to form a transparent pellet.

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared Spectrometer

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of 6-hydroxyquinoline in the desired solvent (e.g., methanol, ethanol, or DMSO) of a known concentration (e.g., 1 mg/mL).

-

Prepare a series of dilutions from the stock solution to obtain concentrations suitable for absorbance measurements (typically in the µg/mL range).

Instrument Parameters:

-

Spectrometer: UV-Visible Spectrophotometer

-

Scan Range: 200-800 nm

-

Blank: Use the pure solvent as a blank for baseline correction.

-

Cuvette: 1 cm path length quartz cuvette.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, bonding, and spectroscopic properties of 6-hydroxyquinoline. The quantitative data presented in tabular format, along with the detailed experimental protocols, offer a valuable resource for researchers in the fields of chemistry and drug development. The provided synthesis workflow and structural information can serve as a foundation for the design and synthesis of novel derivatives with potential therapeutic or material applications.

References

An In-depth Technical Guide to the Quantum Yield of 6-Hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence quantum yield of 6-Hydroxyquinoline (6-HQ), a crucial parameter for its application in various scientific fields, including cellular imaging and drug development. Due to the complex photophysical behavior of 6-HQ, this document delves into the factors influencing its quantum yield, presents available data for a closely related isomer as a reference, details the experimental protocol for its determination, and visualizes the underlying molecular processes.

Core Concepts: The Photophysics of 6-Hydroxyquinoline

6-Hydroxyquinoline is a heterocyclic aromatic compound whose fluorescence properties are intricately linked to its molecular structure and environment. The presence of both a hydroxyl group (an acidic proton donor) and a quinoline (B57606) nitrogen atom (a basic proton acceptor) within the same molecule gives rise to a phenomenon known as Excited-State Intramolecular Proton Transfer (ESPT). Upon absorption of a photon and transition to an electronically excited state, the acidity of the hydroxyl group and the basicity of the nitrogen atom increase significantly. This facilitates the transfer of a proton, leading to the formation of different emitting species, namely the neutral form, the anionic form, and a zwitterionic tautomer. The equilibrium between these forms is highly sensitive to the solvent's polarity and protic nature, as well as the pH of the medium. Consequently, the fluorescence quantum yield of 6-HQ is not a single value but rather a range of values dependent on these conditions.

Data Presentation: Quantum Yield of Hydroxyquinolines

Direct and comprehensive quantitative data for the fluorescence quantum yield of 6-Hydroxyquinoline across a wide range of solvents and pH values is sparse in the current literature. The scientific focus has predominantly been on the kinetics and dynamics of its excited-state proton transfer. However, to provide a valuable point of reference, the following table summarizes the quantum yield data for its close isomer, 8-Hydroxyquinoline (8-HQ), which exhibits similar photophysical behavior. These values illustrate the profound effect of the solvent environment on the fluorescence efficiency of this class of compounds. It is important to note that while the trends are expected to be similar for 6-HQ, the absolute values may differ.

| Solvent | Refractive Index (η) | Quantum Yield (Φf) of 8-HQ |

| Cyclohexane (B81311) | 1.426 | Very Low |

| Dioxane | 1.422 | 0.003 |

| Chloroform | 1.446 | 0.004 |

| Ethyl Acetate | 1.372 | 0.005 |

| Ethanol | 1.361 | 0.010 |

| Methanol | 1.329 | 0.012 |

| Water | 1.333 | Very Low |

| Dimethylformamide (DMF) | 1.431 | High |

| Dimethylsulfoxide (DMSO) | 1.479 | High |

Note: The data presented is for 8-Hydroxyquinoline and should be considered as an illustrative reference for the expected behavior of 6-Hydroxyquinoline. "Very Low" indicates that the fluorescence is practically negligible, and "High" suggests a significantly larger quantum yield compared to protic and nonpolar aprotic solvents, although the exact numerical value was not specified in the cited literature.[1]

The low quantum yield in nonpolar, aprotic solvents like cyclohexane is often attributed to the formation of non-fluorescent dimers. In protic solvents such as water and alcohols, the solvent molecules can facilitate proton transfer, leading to efficient non-radiative decay pathways and thus, low fluorescence. In contrast, polar aprotic solvents like DMF and DMSO can disrupt intermolecular hydrogen bonding and may not as effectively solvate the different excited-state species, which can lead to a higher quantum yield.[1]

Experimental Protocol: Relative Fluorescence Quantum Yield Determination

The relative method is a widely used and accessible approach for determining the fluorescence quantum yield of a compound. It involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield. Quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ is a commonly used standard for the UV-visible region.

1. Materials and Instrumentation:

-

Fluorometer: A calibrated spectrofluorometer capable of recording corrected emission spectra.

-

UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

-

Cuvettes: Matched quartz cuvettes for both absorbance and fluorescence measurements.

-

6-Hydroxyquinoline: High-purity sample.

-

Fluorescence Standard: Quinine sulfate dihydrate.

-

Solvents: Spectroscopic grade solvents (e.g., ethanol, cyclohexane, DMSO).

-

Acid: Concentrated sulfuric acid (H₂SO₄) for preparing the standard solution.

-

Volumetric flasks and pipettes: For accurate preparation of solutions.

2. Preparation of Solutions:

-

Standard Stock Solution: Prepare a stock solution of quinine sulfate in 0.1 M H₂SO₄. The concentration should be such that the absorbance at the excitation wavelength is around 0.1.

-

Sample Stock Solution: Prepare a stock solution of 6-Hydroxyquinoline in the desired solvent.

-

Serial Dilutions: From both stock solutions, prepare a series of dilutions with absorbances ranging from approximately 0.01 to 0.1 at the chosen excitation wavelength. This is crucial to avoid inner filter effects.

3. Measurement Procedure:

-

Absorbance Measurement: For each solution (sample and standard), measure the absorbance at the excitation wavelength using the UV-Vis spectrophotometer. The same excitation wavelength should be used for both the sample and the standard.

-

Fluorescence Measurement:

-

Set the excitation wavelength on the fluorometer.

-

Record the fluorescence emission spectrum for each solution.

-

Ensure that the experimental settings (e.g., slit widths, detector voltage) are kept constant for all measurements.

-

Record the emission spectrum of the pure solvent (blank) to subtract any background signal.

-

4. Data Analysis:

-

Correct for Blank: Subtract the integrated intensity of the solvent blank from the integrated intensity of each sample and standard spectrum.

-

Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.

-

Plot the Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Determine the Gradient: The plots should be linear. Determine the slope (gradient) of the straight line for both the sample (Grad_sample) and the standard (Grad_std).

5. Quantum Yield Calculation:

The quantum yield of the sample (Φf_sample) is calculated using the following equation:

Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

Where:

-

Φf_std is the known quantum yield of the standard (for quinine sulfate in 0.1 M H₂SO₄, Φf_std ≈ 0.54).

-

Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance.

-

η_sample and η_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term cancels out).

Visualization of Core Processes

The following diagrams illustrate the key molecular processes that govern the quantum yield of 6-Hydroxyquinoline and the workflow for its experimental determination.

Caption: Excited-state proton transfer (ESPT) pathway of 6-Hydroxyquinoline.

Caption: Workflow for relative fluorescence quantum yield determination.

References

6-Hydroxyquinoline: An In-depth Technical Guide on Tautomerism and Isomeric Forms

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyquinoline is a heterocyclic aromatic organic compound that serves as a versatile scaffold in medicinal chemistry and materials science. Its chemical structure, featuring a quinoline (B57606) core with a hydroxyl group at the 6-position, imparts unique physicochemical properties and biological activities. A critical aspect of the chemistry of 6-hydroxyquinoline, and hydroxyquinolines in general, is the phenomenon of tautomerism, where the molecule can exist in different isomeric forms that are in dynamic equilibrium. Understanding the structural nuances, the factors governing the tautomeric equilibrium, and the distinct properties of each isomer is paramount for the rational design of novel therapeutic agents and functional materials.

This technical guide provides a comprehensive overview of the tautomerism and isomers of 6-hydroxyquinoline. It delves into the theoretical and experimental characterization of its different forms, presents available quantitative data, outlines detailed experimental protocols for their analysis, and explores the potential biological relevance of this compound, particularly in the context of cell signaling pathways.

Tautomeric and Isomeric Forms of 6-Hydroxyquinoline

6-Hydroxyquinoline can exist in several tautomeric forms, primarily through keto-enol and potentially zwitterionic equilibria. The main forms are the enol tautomer (6-hydroxyquinoline) and the keto tautomer (quinolin-6(1H)-one). Additionally, in polar protic solvents, the formation of a zwitterionic tautomer is conceivable, as has been observed for its isomer, 7-hydroxyquinoline.[1]

The position of the hydroxyl group on the quinoline ring significantly influences the relative stability of the isomers. Computational studies have been employed to determine the gas-phase enthalpies of formation for various hydroxyquinoline isomers.

Caption: Tautomeric forms of 6-hydroxyquinoline.

Quantitative Analysis of Tautomeric and Isomeric Stability

The relative stability of tautomers and isomers can be assessed through both computational and experimental methods. While experimental data on the tautomeric equilibrium of 6-hydroxyquinoline in solution is scarce in the literature, computational chemistry provides valuable insights into the intrinsic stability of the different forms.

Computational Data

High-level ab initio calculations, such as the CBS-QB3 method, have been used to determine the gas-phase enthalpies of formation (ΔfH°₂₉₈K) for various hydroxyquinoline isomers and their corresponding keto tautomers. This data allows for a quantitative comparison of their relative stabilities.

Table 1: Calculated Gas-Phase Enthalpies of Formation for 6-Hydroxyquinoline Tautomers

| Tautomer | Structure | ΔfH°₂₉₈K (kJ/mol) |

| Enol | 6-Hydroxyquinoline | -28.70 |

| Keto | Quinolin-6(1H)-one | Not explicitly calculated in the cited study |

Data sourced from a computational study using the CBS-QB3 method.

Table 2: Calculated Gas-Phase Enthalpies of Formation for Hydroxyquinoline Isomers

| Isomer Position | ΔfH°₂₉₈K (kJ/mol) | Relative Stability (to 2-OH) |

| 2-OH | -25.77 | 0.00 |

| 3-OH | 10.48 | +36.25 |

| 4-OH | -17.80 | +7.97 |

| 5-OH | 4.60 | +30.37 |

| 6-OH | -28.70 | -2.93 |

| 7-OH | 16.23 | +42.00 |

| 8-OH | 1.94 | +27.71 |

Data sourced from a computational study using the CBS-QB3 method.

The computational results suggest that in the gas phase, the 6-hydroxy (enol) isomer is one of the more stable hydroxyquinoline isomers.

Spectroscopic Data

Spectroscopic techniques are essential for identifying and quantifying tautomeric forms in different environments.

Table 3: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 6-Hydroxyquinoline in DMSO-d₆

| Nucleus | Chemical Shift (ppm) |

| ¹H | 9.8 (s, 1H, OH), 8.6 (dd, 1H), 8.2 (d, 1H), 7.8 (d, 1H), 7.4 (dd, 1H), 7.3 (d, 1H), 7.2 (d, 1H) |

| ¹³C | 155.1, 147.2, 144.1, 134.2, 129.1, 128.0, 122.0, 121.8, 109.1 |

Note: The provided NMR data corresponds to the predominant tautomer in DMSO-d₆, which is expected to be the enol form.

Experimental Protocols

The characterization of tautomeric equilibria requires a combination of spectroscopic and computational methods. Below are detailed protocols for key experimental techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution, as the rate of interconversion is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of 6-hydroxyquinoline in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a concentration of approximately 5-10 mg/mL. To investigate solvent effects, a range of solvents with varying polarities should be used.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For quantitative analysis, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the nuclei of interest.

-

Data Analysis: Identify distinct sets of signals corresponding to each tautomer. The relative integrals of non-overlapping signals can be used to determine the molar ratio of the tautomers and calculate the equilibrium constant (K_T).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can differentiate between tautomers based on their different chromophoric systems.

Methodology:

-

Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of 6-hydroxyquinoline in a variety of solvents of different polarities (e.g., hexane, acetonitrile, ethanol, water).

-

Data Acquisition: Record the absorption spectra over a relevant wavelength range (e.g., 200-450 nm) using a dual-beam spectrophotometer.

-

Data Analysis: The enol and keto forms are expected to have distinct absorption maxima (λ_max). Changes in the spectra with solvent polarity can indicate a shift in the tautomeric equilibrium. The presence of an isosbestic point, where the molar absorptivity of the two tautomers is equal, is strong evidence for a two-component equilibrium.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups of each tautomer.

Methodology:

-

Sample Preparation: For solid-state analysis, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For solution-phase analysis, use a suitable IR-transparent solvent and a liquid cell.

-

Data Acquisition: Record the FTIR spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Look for characteristic vibrational bands. The enol form will show a broad O-H stretching band (around 3200-3600 cm⁻¹). The keto form will exhibit a strong C=O stretching vibration (typically around 1650-1700 cm⁻¹).

Caption: Experimental workflow for tautomerism study.

Biological Relevance and Signaling Pathways

Quinoline derivatives are known to possess a wide range of biological activities, and their mechanism of action is often linked to the modulation of key cellular signaling pathways. While the direct effects of 6-hydroxyquinoline on many pathways are not extensively studied, derivatives of hydroxyquinolines have been shown to impact inflammatory signaling, particularly the Nuclear Factor-kappa B (NF-κB) pathway.

The NF-κB signaling cascade is a central regulator of inflammation, immunity, cell proliferation, and survival. Its dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Some quinoline derivatives have been shown to inhibit the NF-κB pathway.

Caption: NF-κB signaling pathway and potential inhibition.

Conclusion

The tautomerism of 6-hydroxyquinoline is a crucial aspect of its chemistry that influences its physical, chemical, and biological properties. While the enol form is predicted to be more stable in the gas phase, the equilibrium in solution is expected to be solvent-dependent, with the potential for keto and zwitterionic forms to be present in polar environments. A comprehensive understanding of this tautomeric landscape is essential for researchers in drug discovery and materials science. Although quantitative experimental data on the tautomeric equilibrium of 6-hydroxyquinoline remains an area for further investigation, the combination of computational predictions and spectroscopic analysis of related compounds provides a solid framework for its study. The potential for 6-hydroxyquinoline derivatives to modulate key signaling pathways like NF-κB highlights the importance of elucidating the structure-activity relationships of its different isomeric forms for the development of novel therapeutic agents.

References

Synthesis and Characterization of 6-Hydroxyquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-hydroxyquinoline scaffold is a privileged heterocyclic motif that forms the core of numerous compounds with significant biological activities. Its derivatives have garnered substantial interest in medicinal chemistry due to their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. This technical guide provides an in-depth overview of the synthesis and characterization of 6-hydroxyquinoline derivatives. It details established synthetic methodologies, comprehensive characterization techniques, and summarizes key quantitative data on their biological activities. Furthermore, this guide illustrates the interaction of these derivatives with critical signaling pathways, offering a valuable resource for professionals engaged in the discovery and development of novel therapeutics based on the 6-hydroxyquinoline framework.

Introduction

Quinoline (B57606) and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that are found in various natural products, most notably in alkaloids like quinine, which has been historically used for the treatment of malaria.[1] The quinoline core is a versatile scaffold for the design of new therapeutic agents, with numerous synthetic derivatives being investigated for a wide range of pharmacological applications.[1][2] Among these, 6-hydroxyquinoline derivatives are of particular importance due to the strategic position of the hydroxyl group, which can act as a key pharmacophore, a site for further functionalization, or a chelating agent for metal ions.[3][4]

The biological activities of 6-hydroxyquinoline derivatives are diverse and include potent anticancer, antimicrobial, and anti-inflammatory effects.[5][6] Their mechanism of action often involves the modulation of critical cellular signaling pathways, such as the PI3K/Akt/mTOR and VEGF pathways, which are frequently dysregulated in cancer.[1][5] This guide will provide a comprehensive overview of the synthesis, characterization, and biological evaluation of this important class of compounds.

Synthesis of 6-Hydroxyquinoline Derivatives

The synthesis of the 6-hydroxyquinoline core and its derivatives can be achieved through several classical and modern synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthetic Methods

The Skraup synthesis is a classic and robust method for the preparation of quinolines.[4][7] A modified, microwave-assisted Skraup reaction has been developed for a more environmentally friendly and efficient synthesis of 6-hydroxyquinoline.[3][8] This "one-pot" reaction involves the use of glycerol (B35011) and nitrobenzene (B124822) in the presence of sulfuric acid and water.[8]

Experimental Protocol: Microwave-Assisted Modified Skraup Reaction for 6-Hydroxyquinoline [3]

-

Reaction Setup: In a 30 mL sealed vessel, combine nitrobenzene (10 mmol), glycerol (40 mmol), and sulfuric acid (30 mmol) in 7.4 mL of water.

-

Microwave Irradiation: Irradiate the mixture with microwave power sufficient to reach 220°C with a heating ramp of 7°C/min. Maintain the temperature at 220°C for 10 minutes.

-

Work-up: After cooling to room temperature, adjust the pH of the reaction mixture to 8-9 with the addition of NaOH.

-

Extraction: Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 20 mL).

-

Purification: Combine the organic layers, dry over MgSO₄, filter, and evaporate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica (B1680970) gel (cyclohexane/EtOAc, 1:1, v/v) to yield 6-hydroxyquinoline.

A common strategy for synthesizing derivatives of 6-hydroxyquinoline involves the initial synthesis of a core structure, such as 6-hydroxy-4-methylquinolin-2(1H)-one, followed by further functionalization.[9][10]

Experimental Protocol: Synthesis of Ethyl 4-(1,2-dihydro-4-methyl-2-oxoquinolin-6-yloxy)butanoate [10]

-

Reaction Setup: To a solution of 6-hydroxy-4-methylquinolin-2(1H)-one (5 g, 0.027 mol) and 1,8-diazabicyclo[2][10]undec-7-ene (DBU) (6 g) in 80 mL of isopropyl alcohol, add ethyl 4-bromobutyrate (6.5 g, 0.033 mol) dropwise.

-

Reaction Conditions: Reflux the mixture for 5 hours.

-

Work-up and Purification: Evaporate the solvent and extract the residue with chloroform. After removal of the chloroform, recrystallize the residue from methanol (B129727) to obtain the product.

This ester can then be hydrolyzed to the corresponding carboxylic acid, which can be further reacted with various amines to produce a library of amide derivatives.[10]

Modern Synthetic Methods

Modern organic synthesis has introduced more efficient and versatile methods for the construction of quinoline scaffolds, including transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[11] These methods are particularly useful for creating biaryl linkages, such as in the synthesis of 6,6'-biquinoline (B1268534) derivatives.[11]

Characterization of 6-Hydroxyquinoline Derivatives

The structural elucidation and purity assessment of synthesized 6-hydroxyquinoline derivatives are performed using a combination of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the chemical structure. The chemical shifts and coupling constants of the protons on the quinoline ring provide information about the substitution pattern.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the O-H stretch of the hydroxyl group and the C=O stretch in quinolinone derivatives.

-

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight and fragmentation pattern of the compounds, confirming their identity.[12]

-

Melting Point (mp): The melting point is a useful indicator of the purity of a crystalline compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the synthesized compounds.[13]

Spectroscopic Data for Representative 6-Hydroxyquinoline Derivatives

| Compound | ¹H NMR (Solvent) δ [ppm] | ¹³C NMR (Solvent) δ [ppm] | IR (KBr) ν [cm⁻¹] | MS (m/z) |

| 6-Hydroxyquinoline | Data not readily available in summarized format | Data not readily available in summarized format | - | 145 (M⁺)[12] |

| 6-(4-(piperidin-1-yl)-4-oxobutoxy)-4-methylquinolin-2(1H)-one | (CDCl₃): 1.59 (m, 4H), 1.66 (m, 2H), 2.21 (m, 2H), 2.52 (s, 3H), 2.59 (t, J = 7.1 Hz, 2H), 3.47 (t, J = 5.4 Hz, 2H), 3.61 (t, J = 4.8 Hz, 2H), 4.14 (t, J = 5.9 Hz, 2H), 6.63 (s, 1H), 7.13 (d, J = 2.5 Hz, 1H), 7.19 (dd, J = 8.9 Hz, 2.5 Hz, 1H), 7.39 (d, J = 8.9 Hz, 1H), 12.26 (s, 1H)[10] | Data not readily available in summarized format | - | 328 (M⁺)[10] |

Biological Activities of 6-Hydroxyquinoline Derivatives

6-Hydroxyquinoline derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug development.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of quinoline derivatives against a variety of human cancer cell lines.[2][8] The mechanism of their anticancer action often involves the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1][11]

Table of IC₅₀ Values for Anticancer Activity of Quinoline Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | Not explicitly stated as IC₅₀, but showed 82.9% growth reduction | [8] |

| Quinoline Derivative 15 | MCF-7 (Breast) | 15.16 | [2] |

| Quinoline Derivative 15 | HepG-2 (Liver) | 18.74 | [2] |

| Quinoline Derivative 15 | A549 (Lung) | 18.68 | [2] |

| 1,4-Naphthoquinone-8-hydroxyquinoline hybrid 6 | A549 (Lung) | Not explicitly stated, but showed high cytotoxicity | [14] |

| 6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one | - | PDE3 inhibition IC₅₀ = 0.20 | [9][14] |

Antimicrobial and Antifungal Activity

The quinoline scaffold is a key component of many antimicrobial drugs. 6-Hydroxyquinoline derivatives have also been shown to possess significant antibacterial and antifungal properties.[10][15]

Table of MIC Values for Antimicrobial Activity of Quinoline Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 4,6-dihydroxyquinolin-2(1H)-one (Compound 3 ) | Various bacteria and fungi | Good MIC values comparable to reference drugs | [15] |

| 2-sulfoether-4-quinolone (Compound 15 ) | S. aureus | 0.8 µM | [16] |

| 2-sulfoether-4-quinolone (Compound 15 ) | B. cereus | 1.61 µM | [16] |

| Quinoline-based hydroxyimidazolium hybrid 7b | S. aureus | 2 | [3] |

| Quinoline-based hydroxyimidazolium hybrid 7b | M. tuberculosis H37Rv | 10 | [3] |

Mechanism of Action and Signaling Pathways

The biological effects of 6-hydroxyquinoline derivatives are often attributed to their ability to modulate key intracellular signaling pathways that are critical for cell survival, proliferation, and inflammation.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is frequently hyperactivated in cancer.[17][18][19] Several quinoline derivatives have been shown to inhibit this pathway, leading to decreased cancer cell proliferation and survival.[5][6]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 6-hydroxyquinoline derivatives.

Inhibition of the VEGF Signaling Pathway

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR2) are key mediators of this process.[1][15] Quinolinone derivatives have been shown to inhibit VEGF-induced angiogenesis by directly targeting VEGFR2 and its downstream signaling cascades.[1][5][15][16]

References

- 1. Quinolinone Derivatives Suppress Angiogenesis in Human Umbilical Vein Endothelial Cells by Blocking the VEGF-Induced VEGFR2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 4. iipseries.org [iipseries.org]

- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activities of 6-Hydroxyquinoline Analogs

For Researchers, Scientists, and Drug Development Professionals

The 6-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Analogs of 6-hydroxyquinoline have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and neuroprotection. This technical guide provides an in-depth overview of the biological activities of 6-hydroxyquinoline analogs, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action.

Anticancer Activity

6-Hydroxyquinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of key kinases, and interference with DNA replication.[1][2][3]

The in vitro cytotoxic and inhibitory activities of various 6-hydroxyquinoline analogs have been extensively evaluated. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying their potency.

| Compound/Analog | Target/Cell Line | IC50 (µM) | Reference(s) |

| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular Carcinoma) | 6.25 ± 0.034 | [2][4] |

| 8-Hydroxy-2-quinolinecarbaldehyde | K562 (Leukemia), T47D (Breast Cancer) | Prominent antitumor effect | [4] |

| 8-Hydroxyquinoline-derived Mannich bases | Multi-drug-resistant cancer cells | Halogenated derivatives showed increased toxicity and selectivity | [5] |

| 6-substituted indolylquinolinones | Chek1 Kinase | Low nanomolar range | [6] |

| Quinoline-based dihydrazone derivatives | BGC-823, BEL-7402, MCF-7, A549 | 7.01 - 34.32 | [7] |

| 3H-pyrazolo[4,3-f]quinoline derivatives | FLT3, CDK2 | Nanomolar range | [8] |

| 6,7-dimethoxy-4-anilinoquinazoline derivative | VEGFR-2 | 0.016 ± 0.002 | [9] |

| Novel 8-hydroxyquinoline (B1678124) derivative (91b1) | Esophageal Squamous Cell Carcinoma cell lines | Marked anti-cancer activity | [10] |

| 8-hydroxyquinoline thiosemicarbazone Cu(II) complex | Various cancer cells | < 1 | [11] |

| 8-hydroxyquinoline-based zinc(II) complexes | SK-MEL-5 (Melanoma) | 2.70 - 5.04 | [12] |

| Glycoconjugates of 8-hydroxyquinoline | Hela, HCT 116, MCF-7 | 4.12 - 30.98 | [13] |

The anticancer effects of 6-hydroxyquinoline derivatives are often mediated through the modulation of specific signaling pathways. Many analogs have been shown to induce apoptosis, or programmed cell death, in cancer cells, often through the activation of caspases.[2] Furthermore, they can act as kinase inhibitors, targeting key enzymes in cancer progression such as c-Met, EGFR, and VEGFR.[1][14][15]

Anticancer mechanisms of 6-hydroxyquinoline analogs.

Antimicrobial Activity

Derivatives of 6-hydroxyquinoline have demonstrated significant activity against a variety of pathogenic microorganisms, including bacteria and fungi.[16][17] Their ability to interfere with essential microbial processes makes them attractive candidates for the development of new antimicrobial agents.[18]

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound/Analog | Microorganism | MIC (µg/mL) | Reference(s) |

| Quinolinequinones (QQ6) | Enterococcus faecalis | 4.88 | [19] |

| Quinolinequinones (QQ3) | Enterococcus faecalis | 9.76 | [19] |

| Quinolinequinones (QQ2, QQ5) | Enterococcus faecalis | 19.53 | [19] |

| Quinolinequinones (QQ7, QQ8) | Candida albicans | 4.88 | [19] |

| Quinoline-based hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | 2 | [18] |

| Quinoline-based hydroxyimidazolium hybrid (7h) | Staphylococcus aureus | 20 | [18] |

| 8-hydroxyquinoline derivative (5) | Vibrio parahaemolyticus, Staphylococcus aureus | 10⁻⁶ mg/mL | [20] |

| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Staphylococcus aureus | 0.0625 mg/mL | [13] |

| Quinoline-rhodanine conjugates (25, 26) | Aspergillus fumigatus | 0.98 | [17] |

| Quinoline-rhodanine conjugates (25) | Candida albicans | 0.49 | [17] |

| Quinoline-rhodanine conjugates (26) | Candida albicans | 0.98 | [17] |

Neuroprotective Effects

Certain 6-hydroxyquinoline analogs have shown promise as neuroprotective agents, with potential applications in neurodegenerative diseases and cerebral ischemia.[21][22] Their mechanisms of action often involve antioxidant and anti-inflammatory properties.[23][24]

The neuroprotective efficacy of these compounds has been quantified in various preclinical models.

| Compound | Model | Key Findings | Reference(s) |

| 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) | Cerebral Ischemia/Reperfusion (CIR) in rats | Decreased oxidative stress markers, inhibited inflammation (reduced myeloperoxidase activity, ILs, and Nfkb2 expression), and decreased apoptosis (reduced caspase activity, DNA fragmentation). | [23] |

| 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) | Experimental Parkinson's Disease in rats | Alleviated oxidative stress and NF-κB-mediated inflammation. More effective than rasagiline (B1678815) in improving motor coordination. | [24] |

The neuroprotective effects of these quinoline (B57606) derivatives are mediated through the modulation of intricate intracellular signaling pathways, primarily by mitigating oxidative stress and inflammation.[21]

Neuroprotective mechanisms of 6-hydroxyquinoline analogs.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are representative protocols for key experiments.

Synthesis of 6-Hydroxyquinoline Analogs

General Procedure for Modified Skraup Reaction: [25]

-

A 30mL sealed vessel is charged with nitrobenzene (B124822) (10 mmol), glycerol (B35011) (40 mmol), and H2SO4 (30 mmol) in water (7.4 mL).

-

The mixture is irradiated with microwaves to reach 220°C with a heating ramp of 7°C·min⁻¹, and then maintained at 220°C for 10 minutes.

-

After cooling to room temperature, the pH is adjusted to 8-9 with NaOH.

-

The reaction mixture is extracted with ethyl acetate (B1210297) (3 x 20 mL).

-

The combined organic layers are dried over MgSO4, filtered, and evaporated under reduced pressure.

-

The crude residue is purified by column chromatography on silica (B1680970) gel.

General Procedure for Synthesis of 8-Hydroxyquinoline Hydrazones: [11]

-

The carbaldehyde is dissolved in approximately 10 mL of methanol (B129727) with a few drops of glacial acetic acid.

-

The corresponding benzohydrazide (B10538) is added as a solid to the solution.

-

The mixture is refluxed for 6 hours.

-

Once a solid begins to precipitate, the mixture is cooled to room temperature and then further cooled in a freezer to enhance precipitation.

In Vitro Anticancer Assay (MTT Assay)[7][26]

Workflow for the MTT assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vivo Animal Model: Cerebral Ischemia/Reperfusion (CIR) in Rats[21][23]

-

Animal Model Construction: The CIR rat model is established using bilateral common carotid artery occlusion followed by reoxygenation.

-

Compound Administration: The test compound (e.g., DHQ) is administered to the rats, typically via intraperitoneal injection, at a predetermined dose and time relative to the induction of ischemia.

-

Behavioral and Neurological Assessment: Motor coordination and neurological deficits are assessed using standardized tests.

-

Biochemical Analysis: After a specific period, brain tissue is collected to measure markers of oxidative stress (e.g., ROS levels), inflammation (e.g., myeloperoxidase activity, cytokine levels), and apoptosis (e.g., caspase activity).

-

Histopathological Examination: Brain sections are examined for evidence of neuronal damage and the protective effects of the compound.

This technical guide provides a comprehensive overview of the significant biological activities of 6-hydroxyquinoline analogs. The versatility of this scaffold, coupled with its synthetic tractability, makes it a highly valuable platform for the development of novel therapeutic agents for a range of diseases. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and more potent drug candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 9. mdpi.com [mdpi.com]

- 10. Downregulation of chemokine (C-C motif) ligand 5 induced by a novel 8-hydroxyquinoline derivative (91b1) suppresses tumor invasiveness in esophageal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro and in vivo studies on three new 8-hydroxyquinoline-based zinc(II) coordination compounds as potential antimelanoma cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines | MDPI [mdpi.com]

- 14. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways [mdpi.com]

- 16. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. KYNA Derivatives with Modified Skeleton; Hydroxyquinolines with Potential Neuroprotective Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. 6-Hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to the Fundamental Properties of 6-Hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyquinoline (CAS No. 580-16-5), a heterocyclic aromatic organic compound, is a quinoline (B57606) derivative with a hydroxyl group substituted at the 6th position.[1][2] This substitution imparts a unique combination of chemical and biological properties, making it a molecule of significant interest in medicinal chemistry, materials science, and analytical chemistry.[1][3] Its versatile structure serves as a key building block in the synthesis of various therapeutic agents, including potential anticancer and antimicrobial drugs.[1][4] Furthermore, its ability to act as a chelating agent has led to its use in analytical chemistry and as a potential therapeutic strategy for neurodegenerative diseases.[3][5] This technical guide provides an in-depth overview of the core fundamental properties of 6-hydroxyquinoline, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating key concepts through diagrams.

Chemical and Physical Properties

6-Hydroxyquinoline is typically a white to light yellow or beige to gray crystalline powder.[2][6] It is sparingly soluble in water but shows solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and methanol.[3][6] The presence of both a basic nitrogen atom in the quinoline ring and an acidic hydroxyl group gives the molecule amphoteric properties, reflected in its two pKa values.[3]

Table 1: Physicochemical Properties of 6-Hydroxyquinoline

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NO | [1][3] |

| Molecular Weight | 145.16 g/mol | [1] |

| Appearance | White to light yellow, beige to gray or brown crystalline powder | [2][6] |

| Melting Point | 188-190 °C | [6] |

| Boiling Point | 360 °C (estimate) | [2] |

| pKa (at 20 °C) | 5.15, 8.90 | [3][6] |

| Water Solubility | Almost insoluble | [2][3][6] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [6] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| Refractive Index | 1.691 (estimate) | [2] |

| Flash Point | 143.1 ± 20.4 °C | [2] |

| XLogP3 | 1.8 | [2] |

| Topological Polar Surface Area | 33.1 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2][3] |

Spectroscopic Properties

The spectroscopic signature of 6-hydroxyquinoline is crucial for its identification and structural elucidation. The key techniques used for its characterization are Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Table 2: Spectroscopic Data for 6-Hydroxyquinoline

| Technique | Data | Source(s) |

| ¹H NMR | Spectra available, detailed shifts require specific experimental conditions. | [7] |

| ¹³C NMR | Spectra available in DMSO-d6, detailed shifts require specific experimental conditions. | [8] |

| FT-IR | Spectra available, detailed peak assignments require theoretical calculations and comparison. | [9] |

| UV-Vis | Absorption spectra can be recorded; maxima depend on the solvent and tautomeric form. | [9][10] |

Experimental Protocols

Synthesis of 6-Hydroxyquinoline via Microwave-Assisted Skraup Reaction

A modern and efficient method for synthesizing 6-hydroxyquinoline is the microwave-assisted modified Skraup reaction.[11][12] This approach offers advantages in terms of reaction time and yield.

Materials:

-

Sulfuric acid

-

Water

-

Sodium hydroxide (B78521) (for pH adjustment)

-

Ethyl acetate (B1210297) (for extraction)

-

Magnesium sulfate (B86663) (for drying)

-

Silica (B1680970) gel (for column chromatography)

-

Cyclohexane (B81311) and Ethyl Acetate (for eluent)

Procedure: [11]

-

A 30 mL sealed vessel is charged with 4-nitrophenol (10 mmol), glycerol (40 mmol), and sulfuric acid (30 mmol) in water (7.4 mL).

-

The mixture is subjected to microwave irradiation with a power level sufficient to reach 220 °C with a heating ramp of 7 °C/min. The temperature is maintained at 220 °C for 10 minutes.

-

After cooling to room temperature, the pH of the reaction mixture is adjusted to 8-9 by the addition of sodium hydroxide.

-

The aqueous mixture is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are dried over magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude residue is purified by column chromatography on silica gel using a mixture of cyclohexane and ethyl acetate (1:1, v/v) as the eluent to yield pure 6-hydroxyquinoline.

Caption: Workflow for the synthesis of 6-hydroxyquinoline.

Spectroscopic Analysis Protocol

Sample Preparation: For NMR analysis, dissolve a small amount of 6-hydroxyquinoline in a deuterated solvent such as DMSO-d₆.[8] For IR spectroscopy, the sample can be prepared as a KBr pellet or a mull. For UV-Vis spectroscopy, prepare a dilute solution in a suitable solvent (e.g., ethanol (B145695) or water, noting the potential for tautomerism).[10]

Instrumentation and Data Acquisition:

-

NMR: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

IR: Record the FT-IR spectrum using a Fourier Transform Infrared spectrometer.

-

UV-Vis: Obtain the UV-Vis absorption spectrum using a UV-Vis spectrophotometer, scanning across a relevant wavelength range (e.g., 200-400 nm).

Pharmacological Properties and Applications

6-Hydroxyquinoline and its derivatives exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug development.

Table 3: Pharmacological Profile of 6-Hydroxyquinoline and Its Derivatives

| Activity | Description | Source(s) |

| Antimicrobial | Exhibits activity against various bacteria and fungi. The mechanism is thought to involve the inhibition of microbial growth. | [3][4] |

| Anticancer | Derivatives have shown potential as anticancer agents. | [1][13] |

| Neuroprotective | Studied for potential use in treating neurodegenerative diseases like Alzheimer's and Parkinson's, possibly through metal chelation. | [3] |

| Antiseptic | Used as an ingredient in topical antiseptic formulations. | [3] |

| Chelating Agent | Forms stable complexes with metal ions, a property that underlies some of its biological activities and analytical applications. | [3][5] |

Signaling Pathway Involvement (Hypothesized)

The pharmacological effects of 6-hydroxyquinoline, particularly its neuroprotective and anticancer activities, are likely mediated through its interaction with various cellular signaling pathways. Its metal chelating ability could influence metalloenzymes and transcription factors that are metal-dependent.

Caption: Potential mechanisms of 6-hydroxyquinoline's bioactivity.

Conclusion

6-Hydroxyquinoline is a compound with a rich chemical and pharmacological profile. Its fundamental properties, from its physicochemical characteristics to its spectroscopic signature and biological activities, make it a valuable molecule for further research and development. This guide provides a foundational understanding for scientists and professionals working with this versatile compound, offering a consolidated resource of its core properties and methodologies for its study. The continued exploration of 6-hydroxyquinoline and its derivatives holds significant promise for the development of new therapeutic agents and advanced materials.

References

- 1. nbinno.com [nbinno.com]

- 2. echemi.com [echemi.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Novel 6-hydroxyquinolinone derivatives: Design, synthesis, antimicrobial evaluation, in silico study and toxicity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. 6-Hydroxyquinoline | 580-16-5 [chemicalbook.com]

- 7. 6-Hydroxyquinoline(580-16-5) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Spectroscopic (FT-IR, FT-Raman, UV and NMR) investigation, conformational stability, NLO properties, HOMO-LUMO and NBO analysis of hydroxyquinoline derivatives by density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. 6-Hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 6-Hydroxyquinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 6-hydroxyquinoline in organic solvents. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document focuses on equipping researchers, scientists, and drug development professionals with the necessary knowledge and detailed methodologies to determine these values experimentally. The guide outlines the theoretical considerations of solubility and furnishes detailed protocols for two robust analytical methods: gravimetric analysis and UV-Vis spectrophotometry. Furthermore, logical workflows for these experimental procedures are presented through clear, concise diagrams to facilitate their implementation in a laboratory setting. This guide serves as a critical resource for any research or development endeavor involving 6-hydroxyquinoline, where an accurate understanding of its solubility is paramount for procedural success.

Introduction to 6-Hydroxyquinoline and its Solubility

6-Hydroxyquinoline (CAS 580-16-5) is an aromatic organic compound featuring a quinoline (B57606) scaffold substituted with a hydroxyl group at the 6-position. This structure imparts a unique combination of properties that makes it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The solubility of 6-hydroxyquinoline in various organic solvents is a critical physicochemical parameter that influences its application in chemical synthesis, formulation development, and biological assays.

While qualitatively understood to be soluble in several organic solvents, precise quantitative data is not extensively reported in scientific literature. General observations indicate that 6-hydroxyquinoline is soluble in solvents such as ethanol (B145695) and ether, and slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol, while it remains nearly insoluble in water.[1] The lack of specific solubility values (e.g., in g/100 mL or mg/mL) necessitates experimental determination to ensure accuracy and reproducibility in research and development settings.

This guide provides the foundational knowledge and detailed experimental procedures to enable researchers to generate high-quality, quantitative solubility data for 6-hydroxyquinoline.

Theoretical Considerations for Solubility

The solubility of a solid compound, such as 6-hydroxyquinoline, in a liquid solvent is governed by the principle of "like dissolves like." This adage reflects the importance of intermolecular forces between the solute and solvent molecules. The key factors influencing the solubility of 6-hydroxyquinoline include:

-

Polarity: The hydroxyl group (-OH) on the quinoline ring introduces polarity and the capacity for hydrogen bonding. Protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, acetone) are therefore expected to be more effective at solvating 6-hydroxyquinoline than nonpolar solvents.

-

Hydrogen Bonding: The ability of the hydroxyl group to act as both a hydrogen bond donor and acceptor is a significant driver of its solubility in solvents that can also participate in hydrogen bonding.

-

Temperature: The dissolution of a solid in a liquid is typically an endothermic process, meaning that solubility generally increases with temperature. It is crucial, therefore, to control and report the temperature at which solubility measurements are made.

-